N-[(3-methylphenyl)methyl]pyridin-3-amine
Description
N-[(3-Methylphenyl)methyl]pyridin-3-amine is a pyridine-based secondary amine featuring a 3-methylbenzyl substituent attached to the pyridin-3-amine core. This compound belongs to a class of aromatic amines with diverse applications in medicinal chemistry and materials science. Pyridine derivatives are renowned for their electronic properties, bioavailability, and versatility in synthetic modifications, making them key scaffolds in drug discovery .
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
N-[(3-methylphenyl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C13H14N2/c1-11-4-2-5-12(8-11)9-15-13-6-3-7-14-10-13/h2-8,10,15H,9H2,1H3 |
InChI Key |
YWMXEBXUAWFEJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methylphenyl)methyl]pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with pyridin-3-amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(3-methylphenyl)methyl]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
N-[(3-methylphenyl)methyl]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-methylphenyl)methyl]pyridin-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on the Benzyl Group
Modifications to the benzyl group significantly influence physical properties and reactivity:
Key Observations :
- Electron-withdrawing groups (e.g., NO₂, CF₃, Cl/F) elevate melting points due to enhanced crystallinity and intermolecular interactions (e.g., 240°C for 5-(3-chloro-4-fluorophenyl)-2-methylpyridin-3-amine vs. lower m.p. for methyl-substituted analogs) .
Positional Isomerism on the Pyridine Ring
The position of the amine group and substituents on the pyridine ring affects electronic distribution and bioactivity:
Key Observations :
Heterocyclic vs. Aromatic Substituents
Replacing the benzyl group with heterocycles alters pharmacological profiles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
